![molecular formula C27H42N2O3 B12924644 6-Hydroxy-2-{4-[(6-methyloctyl)oxy]phenyl}-5-octylpyrimidin-4(3H)-one CAS No. 116547-06-9](/img/structure/B12924644.png)
6-Hydroxy-2-{4-[(6-methyloctyl)oxy]phenyl}-5-octylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-2-(4-((6-methyloctyl)oxy)phenyl)-5-octylpyrimidin-4(1H)-one is a complex organic compound with a unique structure that includes a pyrimidinone core substituted with hydroxy, alkoxy, and alkyl groups
Preparation Methods
The synthesis of 6-Hydroxy-2-(4-((6-methyloctyl)oxy)phenyl)-5-octylpyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydroxy group: This step often involves selective hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Alkylation and alkoxylation:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques to ensure consistency and scalability.
Chemical Reactions Analysis
6-Hydroxy-2-(4-((6-methyloctyl)oxy)phenyl)-5-octylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield different derivatives.
Substitution: The alkoxy and alkyl groups can be substituted with other functional groups using nucleophilic substitution reactions, often in the presence of catalysts or under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Hydroxy-2-(4-((6-methyloctyl)oxy)phenyl)-5-octylpyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme interactions and as a probe for biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-(4-((6-methyloctyl)oxy)phenyl)-5-octylpyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and alkoxy groups can form hydrogen bonds with target molecules, while the alkyl groups can interact through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 6-Hydroxy-2-(4-((6-methyloctyl)oxy)phenyl)-5-octylpyrimidin-4(1H)-one include other pyrimidinone derivatives with different substituents. For example:
6-Hydroxy-2-(4-((6-methyloctyl)oxy)phenyl)-5-methylpyrimidin-4(1H)-one: This compound has a methyl group instead of an octyl group, which can affect its chemical and biological properties.
6-Hydroxy-2-(4-((6-methyloctyl)oxy)phenyl)-5-ethylpyrimidin-4(1H)-one: The presence of an ethyl group instead of an octyl group can lead to differences in solubility and reactivity.
The uniqueness of 6-Hydroxy-2-(4-((6-methyloctyl)oxy)phenyl)-5-octylpyrimidin-4(1H)-one lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
116547-06-9 |
|---|---|
Molecular Formula |
C27H42N2O3 |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
4-hydroxy-2-[4-(6-methyloctoxy)phenyl]-5-octyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C27H42N2O3/c1-4-6-7-8-9-12-15-24-26(30)28-25(29-27(24)31)22-16-18-23(19-17-22)32-20-13-10-11-14-21(3)5-2/h16-19,21H,4-15,20H2,1-3H3,(H2,28,29,30,31) |
InChI Key |
DPLNBLXRJFDHHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(N=C(NC1=O)C2=CC=C(C=C2)OCCCCCC(C)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924568.png)
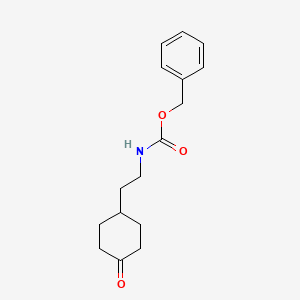
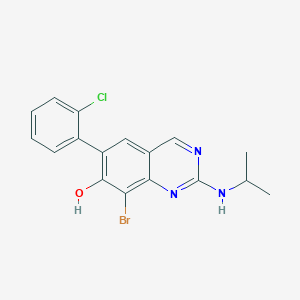
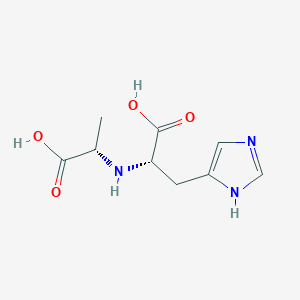
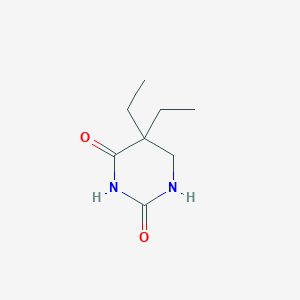
![6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12924611.png)
![1-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazine dihydrochloride](/img/structure/B12924615.png)

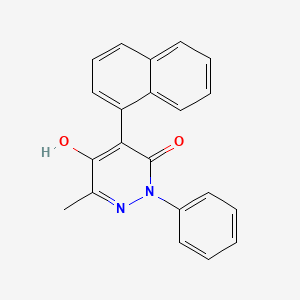
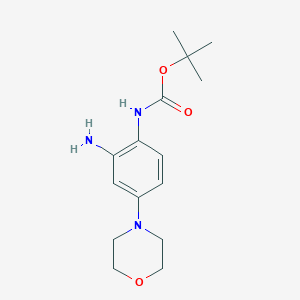
![5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione](/img/structure/B12924636.png)


![3-Phenylpyrido[3,4-e][1,2,4]triazine](/img/structure/B12924654.png)
